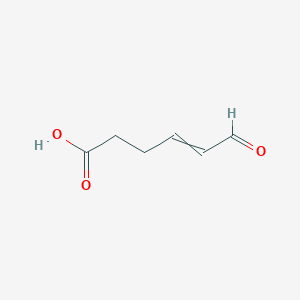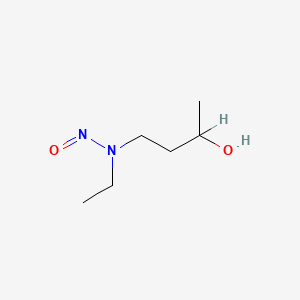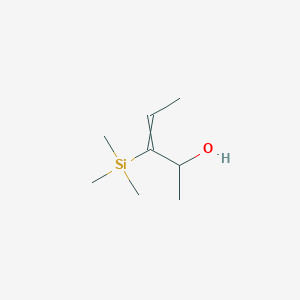
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide is a quaternary ammonium compound It is characterized by its unique structure, which includes a pyrrolidine ring with dimethyl and dimethylidene substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride, hydroxide, or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidinium salts.
科学研究应用
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antispasmodic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, it may inhibit cholinesterase enzymes, resulting in increased levels of acetylcholine and subsequent physiological effects.
相似化合物的比较
Similar Compounds
- 1,1-Diethylpyrrolidin-1-ium bromide
- 1,1-Dimethyl-3-hydroxypyrrolidinium bromide
- 1,4-Dimethylbenzene
Uniqueness
1,1-Dimethyl-3,4-dimethylidenepyrrolidin-1-ium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
80931-49-3 |
|---|---|
分子式 |
C8H14BrN |
分子量 |
204.11 g/mol |
IUPAC 名称 |
1,1-dimethyl-3,4-dimethylidenepyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C8H14N.BrH/c1-7-5-9(3,4)6-8(7)2;/h1-2,5-6H2,3-4H3;1H/q+1;/p-1 |
InChI 键 |
LJBDXRJZYAHQJQ-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CC(=C)C(=C)C1)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


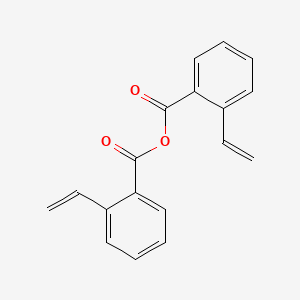
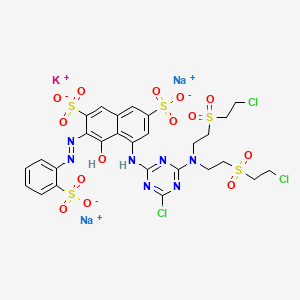
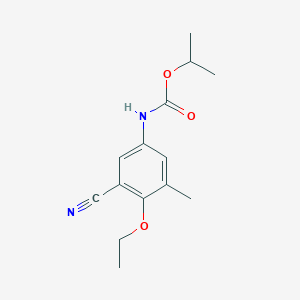
![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)

![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
